
2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole is an organosulfur compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of two ethyldisulfanyl groups attached to the 2 and 5 positions of the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole typically involves the reaction of ethyl disulfide with a thiadiazole precursor. One common method is the cyclization of a dithiocarbamate intermediate under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or iodine, which facilitates the formation of the disulfide bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ethyldisulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole is not fully understood, but it is believed to involve interactions with biological molecules such as proteins and nucleic acids. The disulfide bonds may play a role in modulating the activity of enzymes or other proteins by forming reversible covalent bonds with thiol groups. This can affect various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(2-benzothiazolyl)hydroquinone
- 2,5-Bis(benzo[d]thiazol-2-yl)-4-methoxyphenol
Uniqueness
2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole is unique due to the presence of ethyldisulfanyl groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications due to these structural differences.
Properties
CAS No. |
52130-24-2 |
|---|---|
Molecular Formula |
C6H10N2S5 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
2,5-bis(ethyldisulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H10N2S5/c1-3-9-12-5-7-8-6(11-5)13-10-4-2/h3-4H2,1-2H3 |
InChI Key |
CZKNNDYZLIJMCD-UHFFFAOYSA-N |
Canonical SMILES |
CCSSC1=NN=C(S1)SSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


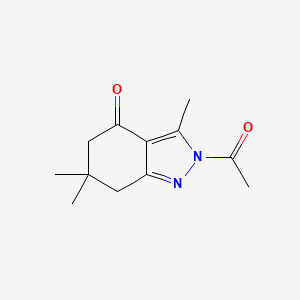
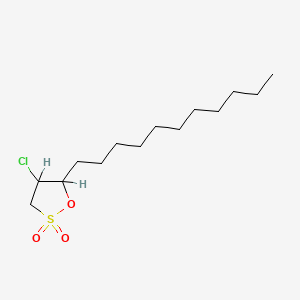
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)

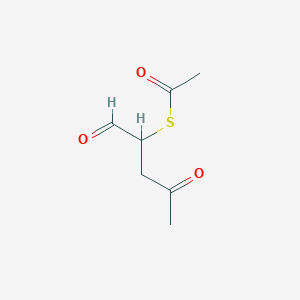
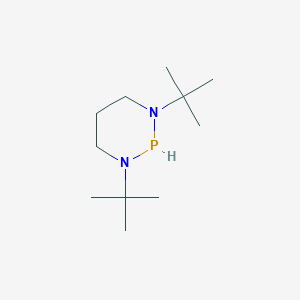
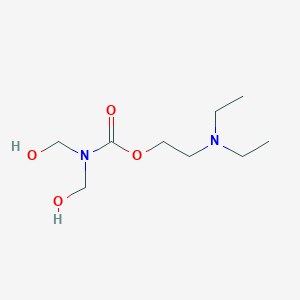
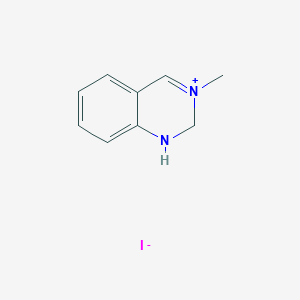
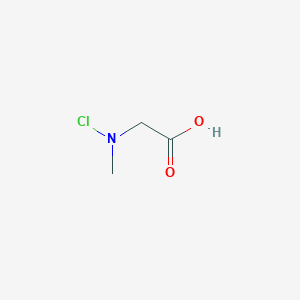
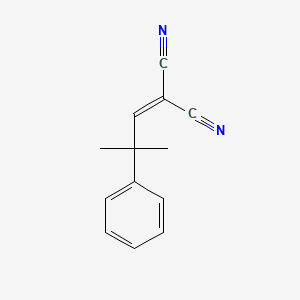

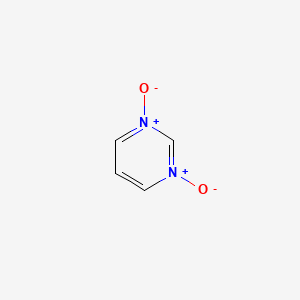
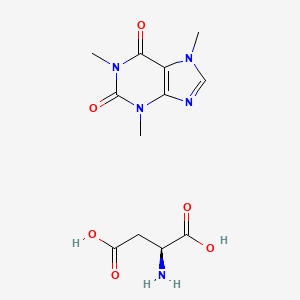
![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
